molecular formula C9H9BrN4O B13874094 5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine

5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine

Cat. No.: B13874094
M. Wt: 269.10 g/mol
InChI Key: IWJMSTASUUJQFV-UHFFFAOYSA-N
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Description

5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound that contains both pyrazine and imidazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-methyl-3-nitropyrazine with methanol in the presence of sodium methoxide, followed by bromination with bromine in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites in enzymes, affecting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxy-4-methyl-3-nitropyrazine
  • 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione

Uniqueness

5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine is unique due to its specific substitution pattern and the presence of both pyrazine and imidazole rings. This combination can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

IUPAC Name

5-bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine

InChI

InChI=1S/C9H9BrN4O/c1-6-4-14(5-12-6)8-9(15-2)13-7(10)3-11-8/h3-5H,1-2H3

InChI Key

IWJMSTASUUJQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=NC=C(N=C2OC)Br

Origin of Product

United States

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